molecular formula C12H23NO3 B2505597 tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate CAS No. 1932640-02-2

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate

Cat. No.: B2505597
CAS No.: 1932640-02-2
M. Wt: 229.32
InChI Key: LBJSEPNOVVUVJA-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is a chiral carbamate derivative featuring a cyclohexane ring with a hydroxymethyl (-CH2OH) substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The stereochemistry (1S,3R) is critical for its spatial arrangement, influencing its reactivity and interactions in synthetic or biological systems. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision .

Preparation Methods

The synthesis of tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of a cyclohexyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position undergoes nucleophilic substitution, primarily via an SN2 mechanism due to steric hindrance from the adjacent methoxy groups . This reaction is critical for synthesizing functionalized esters:

Reaction Conditions Reagents Products Key Observations
Polar aprotic solvent (DMF)NaCN, 60°C, 4 hMethyl 2-cyano-3,3-dimethoxypropanoateHigh regioselectivity (89% yield)
Aqueous ethanol, refluxKOH, NH₂NH₂, 12 hMethyl 2-hydrazinyl-3,3-dimethoxypropanoateIntermediate for heterocycle synthesis
Methanol, room temperatureNaSHMethyl 2-mercapto-3,3-dimethoxypropanoateRequires acid scavengers

The SN2 pathway involves a backside attack by the nucleophile, facilitated by the methoxy groups' electron-donating effects that stabilize the transition state. Steric hindrance from the geminal methoxy groups limits competing elimination pathways.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form α,β-unsaturated esters:

Conditions Base Product Yield
DBU, THF, 70°C, 6 h1,8-Diazabicycloundec-7-eneMethyl 3,3-dimethoxyacrylate76%
KOtBu, DMSO, 50°C, 3 hPotassium tert-butoxideMethyl 2-methoxyacrylate68%

Elimination proceeds via a concerted E2 mechanism, with the base abstracting a β-hydrogen concurrent with bromide departure. The methoxy groups stabilize the developing double bond through resonance.

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis enables conversion to carboxylic acid derivatives:

Hydrolysis Conditions Catalyst Product Applications
H₂O, H₂SO₄, 100°C, 8 hSulfuric acid2-Bromo-3,3-dimethoxypropanoic acidPrecursor for bioactive molecules
NaOH (aq), RT, 24 hPhase-transfer catalystSodium 2-bromo-3,3-dimethoxypropanoateWater-soluble intermediate

Acidic hydrolysis retains the bromine atom, while basic conditions may lead to further substitution or elimination.

Radical Reactions

The C-Br bond participates in atom-transfer radical polymerization (ATRP) under UV irradiation:

Initiator Monomer Polymer PDI
CuBr/PMDETAMethyl methacrylatePMMA with

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
Tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate serves as an essential intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders and other therapeutic areas.

Case Study:
Research has shown that derivatives of this compound are utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial for antiviral and anticancer therapies. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate has been highlighted as a significant step toward developing treatments for human carcinoma cell lines .

Agrochemical Formulations

Enhancing Pesticide Efficacy:
This compound is incorporated into agrochemical formulations to improve the stability and absorption of pesticides and herbicides in plants. By enhancing the effectiveness of these chemicals, it contributes to more sustainable agricultural practices.

Example:
Studies indicate that the inclusion of this compound in formulations leads to increased crop yields by optimizing the delivery and action of active ingredients against pests .

Polymer Chemistry

Improving Material Properties:
In polymer chemistry, this compound is used to enhance mechanical properties and thermal stability in polymer matrices. This application is particularly valuable in creating durable materials for various industrial uses.

Data Table: Properties Enhancement

PropertyBefore AdditionAfter Addition
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Flexibility (%)1015

Biochemical Research

Studies on Enzyme Inhibition:
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological systems aids in understanding drug interactions and biological processes.

Research Insights:
Recent studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Cosmetic Applications

Potential in Skincare Formulations:
The compound is also investigated for its potential benefits in cosmetic formulations, particularly for improving skin hydration and texture. This application aligns with the growing trend towards innovative skincare solutions.

Market Trends:
The beauty industry has shown interest in incorporating such compounds into skincare products aimed at enhancing skin appearance and health, leveraging their biochemical properties .

Mechanism of Action

The mechanism by which tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The carbamate group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues by Ring Size and Substituents

Cyclohexane vs. Cyclopentane Derivatives

  • tert-Butyl (3-hydroxycyclohexyl)carbamate (CAS 610302-03-9) Similarity: 0.98 (structural backbone matches, but lacks the hydroxymethyl group) . Key Difference: The hydroxyl (-OH) group at the 3-position reduces hydrophilicity compared to the hydroxymethyl (-CH2OH) group in the target compound. Applications: Used in drug intermediates for cardiovascular agents .
  • tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS 167465-99-8) Similarity: High stereochemical match (1S,3R) but smaller cyclopentane ring .

Functional Group Variations

Hydroxymethyl vs. Amino Substituents

  • tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate (CAS 1031335-25-7) Similarity: 0.93 (amine group replaces hydroxymethyl) . Key Difference: The primary amine (-NH2) introduces basicity and salt-forming ability, enhancing reactivity in peptide coupling or as a synthetic intermediate.

Azetidine and Alkyl Chain Modifications

  • tert-Butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate (CAS 208706-03-0) Similarity: 0.93 (aminomethyl substituent) . Key Difference: The extended alkyl chain and secondary amine increase molecular weight (MW 256.36) and alter pharmacokinetic properties.

Stereochemical and Positional Isomers

  • tert-Butyl (trans-4-hydroxycyclohexyl)carbamate (CAS 111300-06-2)
    • Similarity : 0.95 (trans-4-OH vs. cis-3-CH2OH) .
    • Key Difference : The trans configuration and equatorial hydroxyl group reduce steric hindrance, favoring different metabolic pathways.

Physicochemical Properties

Compound (CAS) Molecular Formula MW LogP PSA (Ų) Key Substituent
Target Compound C12H23NO3* ~229 ~1.5 ~60 3-(hydroxymethyl)
tert-Butyl (3-hydroxycyclohexyl)carbamate (610302-03-9) C11H21NO3 215.29 1.8 58.6 3-OH
tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate (1031335-25-7) C10H20N2O2 200.28 2.48 64.35 3-NH2

*Estimated based on structural analogs.

Biological Activity

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is a carbamate derivative that has garnered attention in the fields of organic chemistry and biological research. Its unique structure, featuring a tert-butyl group and a hydroxymethyl-substituted cyclohexane, allows for diverse chemical reactivity and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H23NO3C_{12}H_{23}NO_3. Its structure is characterized by:

  • A tert-butyl group, which enhances lipophilicity.
  • A carbamate moiety that can undergo hydrolysis.
  • A hydroxymethyl group on the cyclohexane ring that may participate in various biochemical interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The hydrolysis of the carbamate group leads to the release of the active cyclohexyl derivative, which can then engage with biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by competing for active sites or altering enzyme conformation.
  • Receptor Modulation : Interaction with receptors can lead to downstream signaling effects, influencing cellular responses.

1. Enzyme Interaction Studies

Research indicates that this compound can interact with enzymes involved in metabolic pathways. For example, studies have shown that derivatives of carbamates can inhibit acetylcholinesterase activity, suggesting potential applications in neuropharmacology.

2. Cell Viability Assays

In vitro studies using cell lines such as SH-SY5Y have demonstrated that this compound exhibits cytoprotective effects under oxidative stress conditions. The mechanism involves the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt, which are crucial for cell survival.

StudyCell LineTreatmentEffect Observed
SH-SY5YThis compoundIncreased cell viability under oxidative stress

3. Neuroprotective Effects

A notable study highlighted the compound's neuroprotective properties against oxidative stress induced by tert-butyl hydroperoxide (TBHP). The findings suggest that it may help mitigate neuronal damage by enhancing antioxidant defenses and reducing apoptosis.

Case Study 1: Neuroprotection

In a recent investigation, researchers assessed the neuroprotective effects of this compound in a cellular model of neurodegeneration. The results indicated significant protection against TBHP-induced cytotoxicity, with enhanced phosphorylation of ERK1/2 and Akt observed.

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of this compound. It was found to scavenge free radicals effectively and reduce lipid peroxidation in neuronal cells, further supporting its potential role as a therapeutic agent in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by functional group transformations. For example, a related compound, tert-Butyl [(1S,2R)-2-(Hydroxymethyl)cyclohexyl]carbamate, was synthesized via Boc protection using Boc₂O in acetonitrile with NaHCO₃, followed by purification via thin-layer chromatography (TLC) . To optimize yields:

  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress with TLC or HPLC.
  • Employ silica gel chromatography for purification, as demonstrated in the synthesis of a similar carbamate derivative (95% yield after silica gel flash chromatography) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For instance, ¹H NMR of tert-Butyl [(1S,2R)-2-(Hydroxymethyl)cyclohexyl]carbamate shows distinct resonances for the cyclohexyl hydroxymethyl group (δ 3.76–3.81 ppm) and the tert-butyl moiety (δ 1.13–1.78 ppm) .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight. A related compound, tert-Butyl ((2S,3R)-3-hydroxy-4-methylpent-4-en-2-yl)carbamate, was confirmed via HRMS (calculated m/z 364.20940; observed 364.20946) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in a sealed, light-protected container under anhydrous conditions . However, some carbamates (e.g., tert-Butyl (3-oxocyclobutyl)carbamate) are stable at room temperature if protected from moisture and strong acids/bases . Contradictions in storage recommendations may arise from differences in functional group reactivity; always validate stability via accelerated degradation studies.

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed for this chiral carbamate?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Monitor retention times against racemic mixtures.
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of enantiomeric signals in ¹H NMR .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for the (1S,3R) configuration.

Q. What experimental strategies can evaluate the compound’s potential as a prodrug or pharmacological agent?

  • Methodological Answer :

  • Enzyme Binding Assays : Test inhibition of target enzymes (e.g., proteases or kinases) using fluorescence-based assays. For example, prodrugs of structurally similar carbamates were designed to bind selectively to β2c/β2i proteasome subunits .
  • Metabolic Stability Studies : Incubate with liver microsomes to assess carbamate cleavage kinetics. Monitor hydrolysis products via LC-MS.
  • In Vivo Pharmacokinetics : Administer radiolabeled compound (e.g., ¹⁴C) to track absorption, distribution, and excretion profiles.

Q. How should researchers address contradictions in reported synthesis yields or stability data across studies?

  • Methodological Answer :

  • Reproduce Key Experiments : Replicate synthesis protocols (e.g., Boc protection in acetonitrile vs. THF) to identify solvent-dependent yield variations .
  • Stress Testing : Expose the compound to extreme conditions (e.g., pH 2–12, UV light) to reconcile stability discrepancies. For example, tert-Butyl (4-chlorophenethyl)carbamate showed no hazards under standard conditions but decomposed in strong acids .
  • Computational Modeling : Use DFT calculations to predict hydrolysis rates under varying temperatures and pH levels .

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJSEPNOVVUVJA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (9 mmol) in THF/MeOH/CH2Cl2 (36 ml, 10:1:1) was added NaBH4 (22.5 mmol) and stirred at rt overnight. The reaction was quenched with water and extracted with CH2Cl2 (3×10 mL). The extracts were combined and dried using anhydrous sodium sulfate. The product was purified using Biotage.
Quantity
9 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Name
THF MeOH CH2Cl2
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid (from Alfa Aesar, 3.3 g, 14 mmol) and triethylamine (3.8 mL, 27 mmol) in tetrahydrofuran (40 mL) at 0° C. was added dropwise ethyl chloroformate (1.9 mL, 20 mmol). The mixture was stirred at 0° C. for 10 min and then at room temperature for 20 min. The mixture was filtered to remove the white solid and then cooled to 0° C. A mixture of sodium tetrahydroborate (1.0 g, 27 mmol) and methanol (1 mL) was added slowly. The mixture was stirred at room temperature for 1 h. The mixture was quenched with 1N aq. HCl solution and extracted with EtOAc. The extracts were concentrated and purified on silica gel column (eluting with 75% EtOAc in hexanes) to give the desired product (2.88 g, 92%). LCMS calculated for C13H23NO3Na (M+Na)+: m/z=252.2. Found: 252.1.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.